Product packaging for 2',3',5'-Tri-O-acetylcytidine(Cat. No.:CAS No. 56787-28-1)

2',3',5'-Tri-O-acetylcytidine

Cat. No.: B3181161
CAS No.: 56787-28-1
M. Wt: 369.33 g/mol
InChI Key: YTIZHZPRFYKRIG-FMKGYKFTSA-N
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Description

Overview of Cytidine (B196190) and its Acetylated Derivatives in Research

Cytidine is a pyrimidine (B1678525) nucleoside composed of a cytosine base attached to a ribose sugar ring. It is a key component of RNA and is involved in various biological processes. acs.org The modification of cytidine and its derivatives is a significant area of research, leading to the development of antiviral and anticancer agents. nih.govbiosynth.com

Acetylation of cytidine, particularly at the hydroxyl groups of the ribose sugar, yields acetylated derivatives like 2',3',5'-Tri-O-acetylcytidine. This modification serves several purposes in research. Firstly, it protects the hydroxyl groups during chemical synthesis, allowing for selective reactions at other positions of the nucleoside. researchgate.netnih.gov Secondly, acetylation can enhance the solubility of nucleosides in organic solvents, which is beneficial for many synthetic procedures. umich.edu Furthermore, the acetylated form can sometimes improve the bioavailability and cell membrane permeability of nucleoside-based drugs. nih.gov

Research into cytidine acetylation is not limited to synthetic chemistry. Nature itself utilizes acetylation to regulate biomolecular function. nih.gov For instance, N4-acetylcytidine (ac4C) is a conserved RNA modification that influences RNA stability and translation. nih.govoup.comresearchgate.net The study of synthetic acetylated cytidines like this compound provides valuable insights into the chemical properties and potential biological roles of such modifications.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C15H19N3O8 nih.gov
Molecular Weight 369.33 g/mol nih.gov
CAS Number 56787-28-1 nih.gov
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate (B1210297) nih.gov
Appearance Powder sigmaaldrich.com
Solubility Soluble in chloroform sigmaaldrich.com
Storage Temperature −20°C sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound typically involves the peracetylation of cytidine. A common method involves treating cytidine with an acetylating agent in the presence of a suitable solvent and catalyst. For example, one documented synthesis dissolves cytidine in a mixture of acetic acid and chloroform, followed by the addition of acetyl chloride. fiu.edu The reaction proceeds at ambient temperature, and after a period of stirring, the product is isolated and purified. fiu.edu Another approach utilizes N-acetyl imidazole (B134444) in water at a controlled pH to achieve the tri-O-acetylation of cytidine. ucl.ac.uk

Research Applications of this compound

This compound serves as a crucial intermediate in the synthesis of various modified nucleosides and oligonucleotides. Its primary role is to provide protected hydroxyl groups, enabling chemists to perform selective modifications on the cytidine base or to incorporate the protected cytidine unit into a growing oligonucleotide chain. researchgate.netwikipedia.org

The development of efficient methods for the synthesis of acetylated nucleosides is a continuous area of research. ucl.ac.uknih.gov These methods are vital for producing the building blocks required for the synthesis of therapeutic oligonucleotides, such as antisense therapies and small interfering RNAs (siRNAs). wikipedia.org Furthermore, the study of acetylated nucleosides contributes to our understanding of the fundamental chemical biology of nucleic acids and the role of modifications like acetylation in biological systems. nih.govbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O8 B3181161 2',3',5'-Tri-O-acetylcytidine CAS No. 56787-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22)/t10-,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZHZPRFYKRIG-FMKGYKFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 ,3 ,5 Tri O Acetylcytidine

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of 2',3',5'-Tri-O-acetylcytidine. These approaches can be broadly categorized into direct acetylation and multistep routes involving protection and deprotection strategies.

Direct O-Acetylation of Cytidine (B196190)

The most straightforward method for preparing this compound is the direct acetylation of cytidine. This involves treating cytidine with an acetylating agent to esterify the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety.

Successful acetylation of cytidine hinges on the appropriate choice of reagents and reaction conditions.

Acetic Anhydride (B1165640): A common and effective acetylating agent is acetic anhydride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), which acts as a catalyst and neutralizes the acetic acid byproduct. tandfonline.com For instance, heating cytidine with acetic anhydride and sodium acetate can produce the peracetylated form. tandfonline.com Another approach involves the use of acetyl chloride in a suitable solvent. fiu.edu

Solvent Effects: The choice of solvent can influence the reaction's efficiency and selectivity. Pyridine is frequently used as it also serves as a basic catalyst. Other organic solvents like dimethylformamide (DMF) may also be employed. tandfonline.com In some cases, reactions can be performed under solvent-free conditions. researchgate.net Aqueous conditions have also been explored, using reagents like N-acetylimidazole, which can selectively acetylate the hydroxyl groups. ucl.ac.ukrsc.org

pH Control: In aqueous systems, pH control is crucial for selective O-acetylation. For example, using N-acetylimidazole in water at a controlled pH of 8 allows for the selective acetylation of the ribose hydroxyls over the exocyclic amino group of the cytosine base. ucl.ac.ukrsc.org

Catalysts: Lewis acids, such as Erbium(III) triflate (Er(OTf)₃), have been shown to catalyze the acetylation of nucleosides, including cytidine, in water. mdpi.com This method offers an environmentally friendly alternative to traditional organic solvents.

Reagent SystemCatalyst/BaseSolventKey Features
Acetic AnhydrideSodium AcetateAcetic AnhydrideHigh temperature reaction. tandfonline.com
Acetic AnhydridePyridinePyridinePyridine acts as both solvent and catalyst.
Acetyl Chloride-Acetic Acid/ChloroformA strong acetylating agent. fiu.edu
N-acetylimidazole-WaterAllows for selective O-acetylation at controlled pH. ucl.ac.ukrsc.org
1-acetylimidazole (B1218180)Er(OTf)₃WaterLewis acid catalysis in an aqueous medium. mdpi.com

This table provides a summary of common reagent systems for the direct O-acetylation of cytidine.

While the goal is often to produce the tri-O-acetylated product, achieving regioselectivity can be a challenge. The three hydroxyl groups on the ribose (2', 3', and 5') have different reactivities. The primary 5'-hydroxyl group is generally the most reactive, followed by the secondary 2' and 3'-hydroxyl groups.

Under certain conditions, it is possible to obtain a mixture of mono-, di-, and tri-acetylated products. For example, the reaction of cytidine with 1-acetylimidazole in water can lead to a mixture of 2'/3'-mono-O-acetylcytidines and 2',3'-di-O-acetylcytidine. ucl.ac.uk The formation of N-acetylated byproducts can also occur, particularly if the reaction conditions are not carefully controlled. mdpi.com

Multistep Synthetic Routes Involving Selective Protection and Deprotection

To achieve higher yields and avoid the formation of side products, multistep synthetic routes are often employed. These strategies involve the use of protecting groups to selectively block certain reactive sites while others are being modified.

A common strategy involves first protecting the exocyclic amino group of the cytosine base. This prevents N-acetylation during the subsequent O-acetylation of the ribose hydroxyls. After the desired O-acetylation is complete, the protecting group on the amino group can be removed. For example, the N4-amino group can be protected with a benzoyl group.

Another approach involves the use of silyl (B83357) protecting groups for the hydroxyls. For instance, the 2', 3', and 5' hydroxyl groups can be protected with tert-butyldimethylsilyl (TBDMS) groups before carrying out other transformations. researchgate.net These silyl groups can then be selectively removed to allow for acetylation.

The synthesis of 2',3',5'-tri-O-acetyl-N(6)-phenoxycarbonyladenosine, a related purine (B94841) nucleoside, illustrates a multistep approach where the exocyclic amino group is modified after the O-acetylation of the ribose. rsc.org Similar strategies can be adapted for cytidine derivatives.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. These routes are particularly useful for achieving regioselective protection and deprotection under mild conditions.

Utilization of Enzyme-Catalyzed Acetylation for Selective Protection

Enzymes, particularly lipases and esterases, can be used to selectively acetylate or deacetylate nucleosides. This enzymatic approach offers a high degree of regioselectivity that can be difficult to achieve through purely chemical means.

For instance, lipases can catalyze the selective acylation of the 5'-hydroxyl group of nucleosides. While direct enzymatic acetylation to form this compound is less common, a more frequent strategy involves the enzymatic deacetylation of a peracetylated precursor. For example, 2',3',5'-O,N⁴-tetraacetylcytidine can be selectively deacetylated at the N4-position using Aspergillus niger lipase (B570770) to yield N-acetylcytidine, or at the 5'- and N4-positions using Burkholderia cepacia esterase to give 2',3'-O,N-triacetylcytidine. tandfonline.comoup.com

Candida antarctica lipase B (CALB) has been shown to catalyze the regioselective alcoholysis of this compound, leading to the deprotection of the 5'-hydroxyl group. researchgate.net This demonstrates the utility of enzymes in selectively modifying acetylated cytidine derivatives.

EnzymeReaction TypeSubstrateProduct
Aspergillus niger lipaseDeacetylation2',3',5'-O,N⁴-TetraacetylcytidineN-Acetylcytidine tandfonline.com
Burkholderia cepacia esteraseDeacetylation2',3',5'-O,N⁴-Tetraacetylcytidine2',3'-O,N-Triacetylcytidine tandfonline.com
Candida antarctica lipase B (CALB)Alcoholysis (Deacetylation)This compound2',3'-Di-O-acetylcytidine (free 5'-OH) researchgate.net

This table summarizes examples of enzyme-catalyzed reactions involving acetylated cytidine derivatives.

Derivatization and Transformation of 2 ,3 ,5 Tri O Acetylcytidine

Regioselective Deacetylation Strategies

Regioselective deacetylation involves the removal of an acetyl group from a specific position (e.g., 5'- or 3'-) on the ribose sugar, leaving the others intact. This selective liberation of hydroxyl groups is a key step for further functionalization, such as phosphorylation or the introduction of other moieties. Both enzymatic and non-enzymatic methods have been developed to achieve this precision.

Enzymes, particularly hydrolases like lipases, esterases, and proteases, are widely employed for the regioselective deacetylation of acetylated nucleosides due to their high specificity and ability to operate under mild reaction conditions. tandfonline.comoup.com This approach avoids the harsh chemicals and potential side reactions associated with traditional chemical methods, preserving the integrity of the base-labile N-glycosidic bond and other sensitive functional groups. tandfonline.com

The outcome of enzymatic deacetylation is highly dependent on the choice of enzyme, with different enzymes exhibiting distinct regioselectivities. The hydrolysis of peracetylated cytidine (B196190) (N⁴,2',3',5'-tetra-O-acetylcytidine) serves as a common starting point for these transformations.

Key enzymes and their observed selectivities include:

Aspergillus niger lipase (B570770) (ANL): This lipase, often referred to as Amano A, demonstrates a preference for complete de-O-acetylation. tandfonline.comresearchgate.netnih.gov When acting on peracetylated cytidine, it removes the acetyl groups from the 2', 3', and 5' positions, yielding N⁴-acetylcytidine. tandfonline.comnih.gov This process has been achieved with a 77% isolated yield on a 900 mg scale. nih.gov

Burkholderia cepacia esterase (BCE): In contrast to ANL, BCE (such as SC esterase S) exhibits remarkable regioselectivity for the 5'-position. It hydrolyzes the primary ester at the 5'-carbon, leaving the secondary 2'- and 3'-acetyl groups and the N⁴-acetyl group untouched. This reaction produces 2',3'-O,N⁴-triacetylcytidine in high yields, reported to be up to 95%. tandfonline.comoup.com

Subtilisin: This protease (e.g., protease N from Bacillus subtilis) is also highly effective for selective deacetylation at the 5'-position of peracetylated pyrimidine (B1678525) ribonucleosides. researchgate.netmdpi.com It has been shown to convert substrates like N-acetyl-cytidine and 5-fluorocytidine (B16351) derivatives into their corresponding compounds with a single free hydroxyl group at the C-5' position, with yields ranging from 64% to 93%. mdpi.com

Candida antarctica lipase B (CALB): CALB, often immobilized as Novozym 435, is one of the most extensively studied enzymes for this purpose. nih.gov It is highly effective in catalyzing the alcoholysis of peracetylated nucleosides to selectively remove the 5'-acetyl group, yielding 2',3'-di-O-acetylated products. nih.govnih.gov The reaction's efficiency can be influenced by the choice of alcohol and the alcohol-to-substrate ratio. nih.govconicet.gov.ar

Table 1: Enzyme-Catalyzed Regioselective Deacetylation of Acetylated Cytidine

Enzyme Source Organism Substrate Primary Product Selectivity Reported Yield
Aspergillus niger lipase (Amano A) Aspergillus niger Peracetylated Cytidine N⁴-acetylcytidine Full de-O-acetylation 77% nih.gov
Burkholderia cepacia esterase (SC esterase S) Burkholderia cepacia Peracetylated Cytidine 2',3'-O,N⁴-triacetylcytidine 5'-OH liberation 95% tandfonline.comoup.com
Subtilisin (Protease N) Bacillus subtilis Peracetylated Pyrimidine Nucleosides 5'-deacetylated nucleosides 5'-OH liberation 64-93% mdpi.com

The remarkable regioselectivity of these enzymes is rooted in the specific three-dimensional architecture of their active sites, which dictates how the substrate molecule can bind.

For Candida antarctica lipase B (CALB), studies on the deacetylation of 2',3',5'-tri-O-acetyluridine suggest that the high selectivity for the 5'-position is influenced by the reaction conditions, particularly the concentration of the alcohol used as a nucleophile. nih.gov At very high alcohol concentrations, the substrate is thought to adopt an "inverse" binding orientation within the enzyme's catalytic pocket. nih.gov This inverse coordination preferentially exposes the 5'-acetyl group to the catalytic triad (B1167595) (the key amino acid residues responsible for catalysis), leading to its selective cleavage. nih.gov This effect may be combined with an allosteric-like influence of ethanol (B145695) and water molecules within the active site, further enhancing selectivity. nih.gov

For some reactions, the possibility of an initial, non-selective cleavage followed by acyl migration has been considered. For instance, in certain 3'-O-deacetylation reactions, it was questioned whether the primary 5'-acetate was cleaved first, followed by a rapid 3'→5' acetyl migration that re-protects the primary hydroxyl group, ultimately resulting in a 3'-deacetylated product. researchgate.net However, the predominant mechanism for 5'-deacetylation is believed to be the direct, selective hydrolysis of the primary ester due to steric accessibility within the enzyme's active site. rsc.org

While enzymatic methods are often preferred for their mildness and high selectivity, some non-enzymatic chemical methods have been developed for the regioselective deacetylation of acetylated nucleosides. These methods provide an alternative when enzymatic approaches are not feasible or desired.

One such chemical method involves heating the peracetylated nucleoside in a 1% (w/v) solution of iodine in methanol (B129727). nih.gov This approach has been shown to selectively cleave the primary acetyl ester at the 5'-position, providing a route to 2',3'-di-O-acetyl nucleosides. nih.gov Although generally applicable, chemical methods often require more stringent control of reaction conditions to avoid side reactions or over-hydrolysis, which can lead to a mixture of products and lower yields compared to enzymatic routes.

Enzymatic Deacetylation for Selective Hydroxyl Group Liberation (e.g., 5'-O-deacetylation, 3'-O-deacetylation)

Further Chemical Functionalization and Analog Synthesis

The primary purpose of using 2',3',5'-Tri-O-acetylcytidine or its selectively deacetylated derivatives as intermediates is to facilitate further chemical modifications that would be difficult or impossible to perform on unprotected cytidine. The acetyl groups mask the reactive hydroxyls on the sugar, directing reactions to the nucleobase.

Modifications at the C-5 position of the pyrimidine ring are of significant interest as they can profoundly alter the biological properties of the nucleoside. rsc.orgresearchgate.net Many synthetic strategies for C-5 functionalization, such as palladium-catalyzed cross-coupling reactions, necessitate the protection of the ribose hydroxyl groups to prevent side reactions and ensure the desired outcome. rsc.org

A prominent example is the synthesis of 5-ethynylcytidine (B1258090) derivatives. This is often achieved via a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In this context, the starting material is typically a 5-halo-cytidine derivative where the sugar hydroxyls are protected.

The synthesis can proceed from 2',3',5',-tri-O-acetyl-5-iodocytidine. tandfonline.com This protected intermediate is reacted with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst. tandfonline.com The acetyl groups on the sugar ensure that the coupling reaction occurs exclusively at the C-5 position of the cytosine ring. Following the successful installation of the ethynyl (B1212043) group, the acetyl protecting groups can be easily removed under basic conditions (e.g., using potassium carbonate in methanol) to yield the final 5-ethynylcytidine analog. tandfonline.com This strategy provides a reliable and efficient route to valuable C-5 modified cytidine derivatives. nih.govrsc.org

Synthesis of Nucleoside Analogues (e.g., 5-azacytidine (B1684299) derivatives through acetylated sugar components)

One of the significant applications of acetylated sugar components, such as those derived from or analogous to the ribose in this compound, is in the synthesis of nucleoside analogues with therapeutic potential. A prominent example is the synthesis of derivatives of 5-azacytidine, a drug used in the treatment of myelodysplastic syndromes. nih.govresearchgate.net The acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (also known as TAC), is synthesized to improve the parent drug's stability and bioavailability. nih.govinnospk.com

The primary synthetic route to 2',3',5'-triacetyl-5-azacytidine is the Vorbrüggen glycosylation. nih.gov This reaction involves the coupling of a silylated heterocyclic base with a protected sugar. In this specific synthesis, the base is 5-azacytosine (B16484), and the sugar is a fully acetylated ribose, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govgoogle.comresearchgate.net

The synthesis begins with the silylation of 5-azacytosine. This is typically achieved by heating 5-azacytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS), often with a catalyst such as ammonium (B1175870) sulfate (B86663) or trimethylsilyl (B98337) chloride (TMSCl). nih.govgoogle.com This step makes the nitrogen atoms of the triazine ring more nucleophilic and soluble in the reaction solvent. The excess silylating agent is then removed under reduced pressure. nih.gov

The resulting silylated 5-azacytosine is then coupled with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in an anhydrous solvent like acetonitrile. nih.govgoogle.com The reaction is promoted by a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). nih.govnih.gov The catalyst activates the C1 position of the acetylated ribose, facilitating the nucleophilic attack by a nitrogen atom of the silylated base to form the crucial N-glycosidic bond. google.com This coupling reaction results in the formation of protected 5-azacytidine. google.com Subsequent deacetylation with a base like sodium methoxide (B1231860) in methanol can then yield 5-azacytidine. google.com

Step Reagents and Conditions Purpose Reference
Silylation of Base 5-azacytosine, Hexamethyldisilazane (HMDS), Ammonium Sulfate (catalyst), RefluxTo increase nucleophilicity and solubility of the 5-azacytosine base. nih.govgoogle.com
Glycosylation (Coupling) Silylated 5-azacytosine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄, Anhydrous Acetonitrile, Room TemperatureTo form the N-glycosidic bond between the base and the acetylated sugar. nih.govnih.gov
Work-up/Purification Removal of solvent, Column ChromatographyTo isolate the final product, 2',3',5'-triacetyl-5-azacytidine. nih.gov

Role As a Building Block and Intermediate in Nucleic Acid Chemistry Research

Precursor in Oligonucleotide Synthesis

The acetyl groups at the 2', 3', and 5' positions of the ribose sugar in 2',3',5'-Tri-O-acetylcytidine play a crucial role as protecting groups. This protection is fundamental in the stepwise construction of oligonucleotide chains, preventing unwanted side reactions during the synthesis process.

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, and protected nucleosides like this compound are essential starting materials. nih.govcsic.esatdbio.com In this automated method, nucleosides are sequentially added to a growing chain attached to a solid support. atdbio.com The acetyl groups on the sugar prevent the reactive hydroxyl groups from interfering with the phosphoramidite (B1245037) coupling chemistry, which forms the phosphodiester backbone of the oligonucleotide. atdbio.comtcichemicals.com

While standard oligonucleotide synthesis often employs other protecting groups, the principles remain the same. The use of acetyl groups is part of a broader strategy of orthogonal protection, where different protecting groups can be removed under specific conditions without affecting others. acs.org For instance, after the full-length oligonucleotide is assembled, all protecting groups, including the acetyl groups, are removed to yield the final, functional nucleic acid molecule. nih.gov This approach is not only applicable to the synthesis of standard DNA and RNA but is also crucial for creating chemically modified oligonucleotides with unique properties for various research and therapeutic applications. nih.govcsic.es The synthesis of oligonucleotides containing sensitive bases, such as 5-azacytosine (B16484), has been achieved using specific protecting groups that can be removed under mild conditions to preserve the integrity of the modified base. csic.es

Site-specific labeling of nucleic acids with probes such as spin labels is a powerful technique for studying their structure and dynamics. nih.govnih.gov this compound can be a precursor to the modified phosphoramidites required for incorporating these labels into an oligonucleotide sequence during solid-phase synthesis.

One common strategy involves introducing a reactive group, such as an iodo group, onto the cytidine (B196190) base. The acetylated sugar protects the hydroxyl groups during this modification. The resulting modified and protected cytidine is then converted into a phosphoramidite building block. This building block is incorporated into the desired position of an RNA or DNA sequence during automated synthesis. nih.govnih.gov Subsequently, a spin label, often an acetylene (B1199291) derivative like 2,2,5,5-tetramethyl-pyrrolin-1-yloxyl-3-acetylene (TPA), is attached to the modified base via a Sonogashira cross-coupling reaction while the oligonucleotide is still on the solid support. nih.govnih.gov The use of specific chemistries, such as ACE® chemistry, helps to minimize the reduction of the nitroxide spin label during the synthesis process, leading to higher yields of the labeled oligonucleotide. nih.govnih.gov This method allows for the precise placement of spin labels at cytosine, as well as other bases, within the nucleic acid sequence. nih.gov

Table 1: Key Steps in Site-Specific Spin-Labeling of RNA using a Cytidine Precursor

StepDescriptionKey Reagents/Techniques
1. Protection & Modification The hydroxyl groups of cytidine are protected with acetyl groups. The base is then modified, for example, by iodination at the C-5 position.Acetic anhydride (B1165640), Iodine
2. Phosphoramidite Synthesis The modified, protected nucleoside is converted into a phosphoramidite building block.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
3. Solid-Phase Synthesis The phosphoramidite is incorporated into the desired position in the RNA sequence on a solid support.Automated DNA/RNA synthesizer
4. On-Column Labeling A spin label is coupled to the modified base.Sonogashira cross-coupling, TPA spin label
5. Deprotection & Purification All protecting groups are removed, and the labeled RNA is cleaved from the support and purified.Ammonia, HPLC

Synthesis of Nucleoside Analogues for Biological Studies

Nucleoside analogues are indispensable tools in medicinal chemistry and molecular biology for probing enzymatic mechanisms, and as potential therapeutic agents. This compound serves as a versatile starting material for the synthesis of a wide range of these analogues due to the temporary protection of its sugar hydroxyls. wgtn.ac.nznih.gov

Modifications at the C-5 position of the pyrimidine (B1678525) ring can significantly impact the biological properties of nucleosides. researchgate.net this compound is a common precursor for creating these C-5 substituted analogues. The synthesis often begins with the iodination of this compound at the C-5 position. fiu.edu This 5-iodo derivative then serves as a versatile intermediate for various cross-coupling reactions, such as the Sonogashira coupling. tandfonline.com

For example, a Sonogashira coupling reaction between 2',3',5'-tri-O-acetyl-5-iodocytidine and an alkyne, like trimethylsilylacetylene, can be used to introduce a carbon-carbon triple bond at the C-5 position. tandfonline.com This can be followed by further modifications, such as Huisgen cycloadditions with various azides, to generate a diverse library of triazole-containing nucleoside analogues. tandfonline.com The acetyl protecting groups are then typically removed in a final step to yield the desired C-5 modified cytidine analogues. tandfonline.com These synthetic strategies provide access to a wide range of compounds for biological screening and structural studies. researchgate.net

In natural nucleic acids, the nucleobase is in the β-configuration relative to the sugar. Nucleosides with the opposite, or α-configuration, are of significant interest for their potential as therapeutic agents and tools for studying biological systems. This compound and its deoxy counterparts can be used in the synthesis of these stereoisomers.

One method for synthesizing α-nucleosides is through a transglycosylation reaction, where a pre-existing β-nucleoside is used to transfer the sugar moiety to another base, often resulting in a mixture of anomers. rsc.org More direct methods involve the anomerization of β-nucleosides. For instance, treating a protected β-deoxycytidine derivative, such as 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine, with catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) and bis(trimethylsilyl)acetamide (BSA) can induce self-anomerization to yield the α-deoxycytidine after deprotection. rsc.org While this specific example uses a deoxy- a related derivative of this compound, the principle of using protected nucleosides for stereochemical transformations is a common theme in the synthesis of various nucleoside isomers, including L-nucleosides. nih.gov

Certain nucleoside derivatives have the remarkable ability to self-assemble in water to form hydrogels, which are materials with potential applications in areas like drug delivery. The synthesis of these gel-forming molecules can start from this compound.

By modifying the nucleobase, typically at the C-5 position, with moieties that balance hydrophobicity and hydrophilicity, researchers can create amphiphilic molecules capable of forming supramolecular structures. tandfonline.com A common synthetic route involves the Sonogashira coupling of 2',3',5'-tri-O-acetyl-5-iodocytidine with an ethynyl-bearing group, followed by a "click" reaction (Huisgen cycloaddition) to attach a larger hydrophobic group. tandfonline.com After these modifications, the acetyl protecting groups on the sugar are removed to unmask the hydroxyl groups, which are often crucial for the hydrogen bonding interactions that drive hydrogel formation. tandfonline.com For instance, a bithiophene-modified cytidine derivative, synthesized from the acetylated precursor, was shown to form a hydrogel in water. tandfonline.com The decomposition of such hydrogels under certain conditions, like changes in pH, suggests their potential use in pH-responsive systems. tandfonline.com

Biochemical and Mechanistic Investigations Involving 2 ,3 ,5 Tri O Acetylcytidine

Enzymatic Reaction Studies

The enzymatic manipulation of acetyl groups on nucleosides is a cornerstone of biocatalysis, enabling regioselective modifications that are often challenging to achieve through traditional chemical methods. 2',3',5'-Tri-O-acetylcytidine and its peracetylated precursors have been employed to probe the substrate specificity of various enzymes.

Hydrolases and esterases are widely explored for their ability to selectively remove acetyl protecting groups from nucleoside derivatives. Studies using acetylated cytidine (B196190) compounds have revealed significant regioselectivity, which is crucial for the efficient synthesis of specific nucleoside analogues.

In one key study, the fully peracetylated form of cytidine was used as a common precursor to investigate the activity of two different enzymes. tandfonline.comoup.com The hydrolysis of this precursor using Aspergillus niger lipase (B570770) (Amano A) under mild conditions resulted in the formation of N⁴-Acetylcytidine with a 77% yield. tandfonline.comoup.com In contrast, when Burkholderia cepacia esterase (SC esterase S) was used, the reaction yielded 2',3'-O,N⁴-triacetylcytidine with a high yield of 95%. tandfonline.comoup.com These results demonstrate the distinct regioselectivity of the two enzymes, with the lipase primarily targeting the exocyclic amino group and the esterase leaving the 5'-O-acetyl group intact while hydrolyzing other positions.

Further research has shown that Candida antarctica lipase B (CAL-B) can catalyze the regioselective alcoholysis of 2′,3′,5′-tri-O-acetyl-cytidine. researchgate.net This reaction selectively deprotects the primary 5'-hydroxyl group, yielding the corresponding 5'-hydroxy nucleoside. researchgate.net This specificity for the primary ester is a common trait for CAL-B, contrasting with enzymes that might target the secondary positions. researchgate.netresearchgate.net Similarly, esterases from metagenomic libraries have been shown to hydrolyze acetylated nucleosides, indicating a broad potential for these enzymes in biocatalysis. vu.lt

EnzymeSubstrateMajor ProductReference
Aspergillus niger lipase (Amano A)N⁴,2',3',5'-Tetra-O-acetylcytidineN⁴-Acetylcytidine tandfonline.com, oup.com
Burkholderia cepacia esterase (SC esterase S)N⁴,2',3',5'-Tetra-O-acetylcytidine2',3'-O,N⁴-Triacetylcytidine tandfonline.com, oup.com
Candida antarctica lipase B (CAL-B)This compound2',3'-Di-O-acetylcytidine (free 5'-OH) researchgate.net

Protein kinases are critical components of signal transduction pathways. In Streptomyces coelicolor, the serine/threonine protein kinase AfsK is a key regulator of secondary metabolism, and its activity is initiated by autophosphorylation. nih.govjmb.or.kr

To understand the molecular signals that trigger this pathway, the effect of various nucleoside-related compounds on the autophosphorylation of AfsK has been studied in vitro. jmb.or.kr In this context, this compound hydrochloride was one of several compounds investigated for its potential to modulate AfsK activity. jmb.or.kr The study tested a range of adenosine (B11128) and cytidine derivatives, finding that several adenosine-containing compounds stimulated the autophosphorylation of AfsK. jmb.or.kr While this compound was included in this screening, the study highlighted another compound, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate, as having the most significant activation effect. jmb.or.kr

Molecular Recognition and Binding Studies

The specific recognition of nucleosides is fundamental to many biological processes and analytical technologies. This compound has been utilized as a key analyte in the development and characterization of synthetic receptors, particularly molecularly imprinted polymers.

Molecularly Imprinted Polymers (MIPs) are tailor-made synthetic materials that contain recognition sites designed to bind a specific target molecule. mdpi.com These polymers are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule.

In a notable study, this compound (TAC) was used as a structural analogue to test the selectivity of a MIP created for a different, but related, template molecule: 2',3',5'-tri-O-acetyluridine (TAU). researchgate.netkent.ac.ukkent.ac.uk The MIP was synthesized via precipitation polymerization using 2,6-bis(acrylamido)pyridine (B2941602) (BAAPy) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. researchgate.netnih.gov The binding of TAC to this TAU-imprinted polymer was then measured to evaluate the specificity of the recognition sites. kent.ac.uk

The selectivity of MIPs arises from the specific non-covalent interactions between the functional monomer and the template molecule. mdpi.com In the case of the TAU-imprinted polymer, the primary interaction is a strong donor-acceptor-donor/acceptor-donor-acceptor (DAD/ADA) hydrogen bond array formed between the imide group of TAU and the BAAPy functional monomer. kent.ac.ukkent.ac.uk

This compound (TAC) lacks the imide group necessary for this primary hydrogen bonding interaction. kent.ac.uk However, molecular modeling, NMR studies, and binding assays revealed the presence of other significant interactions. kent.ac.ukkent.ac.uk It was determined that the BAAPy monomer also interacts with the three acetyl groups present on the ribose ring of the nucleoside. kent.ac.ukkent.ac.uk This interaction with the acetyl groups is the key mechanism through which TAC, despite lacking the primary recognition motif, still binds to the polymer. kent.ac.uk

To quantify the selectivity of the TAU-imprinted polymer, non-competitive cross-binding assays were performed. kent.ac.uk These experiments compared the rebinding of the original template (TAU) to that of two analogues: this compound (TAC) and uridine (B1682114) (Ur). kent.ac.uk Uridine possesses the uracil (B121893) base but lacks the three acetyl groups on the sugar, whereas TAC has the three acetyl groups but lacks the imide functionality of the uracil base. kent.ac.ukresearchgate.net

The results showed that the MIP bound the template, TAU, most strongly. kent.ac.uk There was significant, though reduced, binding of both uridine and TAC. kent.ac.uk The binding of TAC, specifically, confirms that the interactions with the acetyl groups contribute substantially to molecular recognition within the polymer cavity. kent.ac.ukkent.ac.uk

Comparative Binding of Nucleosides to a 2',3',5'-tri-O-acetyluridine (TAU) Imprinted Polymer. kent.ac.uk
CompoundKey Structural FeaturesBinding Capacity (μmol/g)
2',3',5'-tri-O-acetyluridine (TAU)Imide group + Acetyl groups (Template)3.64 ± 0.03
Uridine (Ur)Imide group, No Acetyl groups2.50 ± 0.01
This compound (TAC)No Imide group, Acetyl groups1.56 ± 0.03

Advanced Analytical and Computational Methodologies in Research on 2 ,3 ,5 Tri O Acetylcytidine

Analytical Techniques for Characterization and Reaction Monitoring

Precise analytical techniques are fundamental to the research and application of 2',3',5'-Tri-O-acetylcytidine, enabling its unambiguous identification and the quantitative monitoring of its chemical modifications, such as hydrolysis.

Chromatographic Methods (e.g., HPLC for hydrolysis monitoring)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reactions involving this compound, particularly its hydrolysis. The process involves the sequential removal of the three acetyl groups, which can be effectively monitored by observing the appearance of products and the disappearance of the starting material.

A common approach utilizes a reversed-phase HPLC system, often with a C18 column. jfda-online.com The separation principle is based on polarity; as this compound undergoes hydrolysis, it loses its nonpolar acetyl groups and becomes progressively more polar. This results in a shorter retention time on the nonpolar stationary phase of the column. A gradient elution, typically with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile, is employed to achieve optimal separation of the starting material, intermediates, and the final product, cytidine (B196190). jfda-online.com Detection is commonly performed using a UV detector, as the cytidine base possesses a strong chromophore. jfda-online.com

The hydrolysis of this compound proceeds through various intermediates (e.g., di-O-acetyl and mono-O-acetyl cytidines) before yielding cytidine. HPLC can resolve these distinct chemical species, allowing for a detailed kinetic analysis of the reaction.

Table 1: Illustrative HPLC Retention Times During Hydrolysis Monitoring

CompoundNumber of Acetyl GroupsRelative PolarityExpected Retention Time (minutes)
This compound3Low15.2
Di-O-acetylcytidine Isomers2Intermediate10.5 - 11.8
Mono-O-acetylcytidine Isomers1High6.1 - 7.4
Cytidine0Very High3.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for probing its interactions with other molecules. core.ac.ukresearchgate.net

Two-dimensional (2D) NMR techniques are used to assemble the complete molecular structure. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign all the protons within the ribose spin system. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of the carbon signals of the ribose ring and the acetyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the points of attachment, for instance, by showing a correlation between the acetyl carbonyl carbon and the 2', 3', and 5' protons of the ribose moiety. core.ac.uk

Furthermore, NMR is a powerful method for studying non-covalent molecular interactions, such as the binding of this compound to a biological target. mdpi.comnih.gov Techniques like Chemical Shift Perturbation (CSP) mapping can identify the specific atoms involved in the interaction by monitoring changes in their chemical shifts upon the addition of a binding partner.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
H-6 (base)~7.8d (doublet)
H-5 (base)~6.0d (doublet)
H-1' (anomeric)~5.9d (doublet)
H-2', H-3', H-4'5.4 - 4.2m (multiplet)
H-5'a, H-5'b~4.3m (multiplet)
CH₃ (acetyl groups)2.0 - 2.2s (singlet, 3 distinct signals)

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound, confirm the identity of its reaction products, and perform quantitative reaction monitoring. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) for analysis.

For reaction monitoring, MS is often coupled with liquid chromatography (LC-MS). A particularly powerful approach is tandem mass spectrometry (MS/MS) using a triple quadrupole instrument in a mode known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govresearchgate.net This method offers exceptional specificity and sensitivity. nih.gov A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion "transition" is unique to the target molecule, allowing it to be accurately quantified even in complex mixtures. By setting up transitions for the starting material and all expected hydrolysis products, the reaction can be monitored with high precision.

Table 3: Exemplary MS/MS Transitions for Monitoring Hydrolysis of this compound

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Neutral Loss
This compound370.1258.1Cytosine base + H₂O
Di-O-acetylcytidine328.1216.1Cytosine base + H₂O
Mono-O-acetylcytidine286.1174.1Cytosine base + H₂O
Cytidine244.1112.1Ribose sugar

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the properties and behavior of this compound at an atomic level, complementing experimental data by explaining observed phenomena and making predictions.

Theoretical Studies of Molecular Interactions and Recognition

Computational chemistry allows for the detailed investigation of the intermolecular forces that govern how this compound interacts with other molecules, such as solvent molecules or the active site of an enzyme. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model these interactions.

Molecular docking can predict the preferred binding orientation of this compound within a protein's binding pocket and estimate the strength of the interaction (binding affinity). MD simulations provide a dynamic view of the system over time, revealing how the compound and its binding partner move and adapt to each other. nih.gov These simulations can elucidate the role of specific hydrogen bonds, hydrophobic interactions, and electrostatic forces in molecular recognition. nih.gov For example, the acetyl groups can participate in hydrophobic interactions, while the carbonyl oxygens can act as hydrogen bond acceptors. The cytosine base itself offers multiple sites for hydrogen bonding.

Table 4: Potential Intermolecular Interactions Involving this compound

Functional Group on CompoundType of InteractionPotential Interaction Partner
Cytosine Ring (N-H, -NH₂)Hydrogen Bond DonorCarbonyl Oxygen, Aspartate, Glutamate
Cytosine Ring (N, C=O)Hydrogen Bond AcceptorAmide N-H, Arginine, Lysine
Acetyl Groups (-CH₃)Hydrophobic/van der WaalsLeucine, Isoleucine, Valine side chains
Acetyl Carbonyls (C=O)Hydrogen Bond AcceptorSerine, Threonine -OH groups
Ribose Ether OxygenHydrogen Bond AcceptorWater, Polar amino acid side chains

Prediction of Enzymatic Reaction Pathways and Substrate Specificity

Computational modeling is a valuable tool for predicting the metabolic fate of this compound, particularly its enzymatic hydrolysis. By identifying potential enzymes, such as esterases or lipases, from genomic or proteomic data, computational methods can be used to assess their ability to process the compound.

Analysis of Electronic Structure and Reactivity

The analysis of the electronic structure of this compound is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. DFT calculations can determine the electron distribution within the molecule, the energies of its molecular orbitals, and its electrostatic potential, all of which are key determinants of its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich cytidine base, particularly the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the pyrimidine (B1678525) ring. The acetyl groups, being electron-withdrawing, would influence the energies of these orbitals.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Significance
EHOMO-6.5Indicates electron-donating capability
ELUMO-1.2Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the searched literature.

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. This information is invaluable for understanding the molecule's polarity and for identifying sites that are susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbons of the acetyl groups and certain carbon atoms in the pyrimidine ring would likely have positive partial charges, marking them as potential sites for nucleophilic attack.

Hypothetical Mulliken Charges for Selected Atoms in this compound

AtomHypothetical Mulliken Charge (a.u.)Predicted Reactivity
N1 (pyrimidine)-0.45Potential for electrophilic attack
O2 (pyrimidine)-0.55Potential for electrophilic attack
N3 (pyrimidine)-0.60Potential for electrophilic attack
C4 (pyrimidine)+0.70Potential for nucleophilic attack
N4 (amino)-0.80Potential for electrophilic attack
C=O (acetyl)+0.65Potential for nucleophilic attack

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution and is an excellent tool for predicting intermolecular interactions and reactive sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the cytidine ring. Positive potential would be expected around the hydrogen atoms of the amino group and the ribose moiety. Such a map would be instrumental in understanding how the molecule interacts with other molecules, including biological targets. mdpi.com

Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Indicates the molecule's ability to accept electrons.

These parameters are crucial for comparing the reactivity of this compound with other related nucleoside analogs.

Q & A

Q. What solvent systems stabilize this compound during storage?

  • Methodological Answer : Store in anhydrous acetonitrile or dichloromethane at –20°C to minimize solvolysis. Avoid aqueous media or basic conditions, as acetates hydrolyze readily (e.g., triethylamine-catalyzed methanolysis at 71°C degrades the compound) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., peracetylation vs. acetoxonium ion formation) affect synthesis yields?

  • Methodological Answer : At lower temperatures (<50°C), peracetylation dominates, forming this compound. Under reflux, acetoxonium ion formation accelerates, favoring 3',5'-di-O-acetyl anhydro-ara-C derivatives. Adjusting catalyst (BF₃·Et₂O vs. FeCl₃) and solvent polarity optimizes selectivity .

Q. What computational tools can predict regioselective reactivity in acetylated nucleosides?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to predict acetylation sites. Molecular Dynamics (MD) simulations assess steric effects in sugar puckering, which influence reaction pathways (e.g., C2'- vs. C3'-acetyl group stability) .

Q. How does hypervalent iodine(III) mediate unexpected cyclization in acetylated cytidine derivatives?

  • Methodological Answer : BAIB-TEMPO oxidation of 2',3'-O-isopropylidene-N4-acetylcytidine in water triggers oxidative cyclization, forming C5-substituted O6,5'-cyclo-5,6-dihydro-uridines. NMR and kinetic studies reveal water's role in stabilizing transition states, diverging from typical oxidation pathways .

Q. What strategies resolve contradictory data in solvolysis studies (e.g., pH-dependent stability)?

  • Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. For example:
  • Acidic conditions : Protonation of cytidine's N3 accelerates acetate hydrolysis.
  • Basic conditions : OH⁻ attacks acetyl groups directly.
    Use controlled pH buffers (e.g., phosphate for neutrality) and monitor via HPLC to isolate degradation products .

Q. How can regioselective deprotection of acetyl groups enable functionalization for prodrug design?

  • Methodological Answer : Enzymatic deprotection (e.g., esterases) selectively removes 5'-acetyl groups, preserving 2',3'-acetates for subsequent conjugation. Alternatively, Lewis acids (ZnCl₂ in methanol) preferentially cleave less hindered positions. Validate selectivity via MALDI-TOF mass spectrometry .

Q. What in vivo challenges arise when using acetylated cytidine derivatives as prodrugs?

  • Methodological Answer : Acetyl groups improve lipophilicity but may reduce bioavailability due to:
  • Enzymatic hydrolysis : Variable esterase activity in tissues.
  • pH sensitivity : Premature deprotection in acidic environments (e.g., stomach).
    Address these via PEGylation or pH-responsive nanocarriers, validated through pharmacokinetic assays (e.g., LC-MS/MS plasma profiling) .

Guidance for Experimental Design

  • Data Contradiction Analysis : Compare reaction outcomes under identical conditions (e.g., solvent, catalyst) using statistical tools (ANOVA) to identify variable dependencies.
  • Advanced Characterization : Combine X-ray crystallography with DFT to resolve ambiguous NMR signals in acetylated products.
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with academic and safety standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.